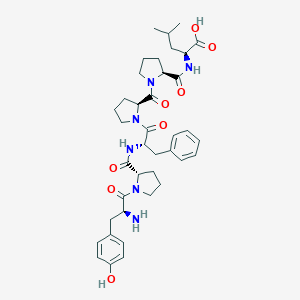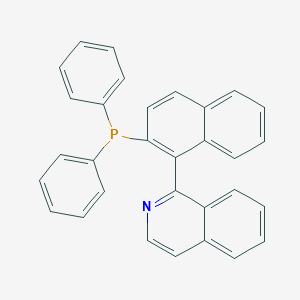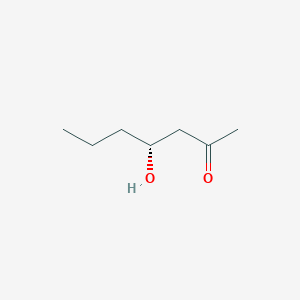
4-Cyclopropyl-1-methyl-1,2,3,6-tetrahydropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropyl-1-methyl-1,2,3,6-tetrahydropyridine (CPMT) is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. CPMT is a cyclic amine that has a cyclopropyl group and a methyl group attached to the nitrogen atom. The compound has a tetrahydropyridine ring structure, which makes it a useful molecule for the study of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-Cyclopropyl-1-methyl-1,2,3,6-tetrahydropyridine is not fully understood. However, it is believed that the compound acts on the central nervous system by binding to specific receptors in the brain. 4-Cyclopropyl-1-methyl-1,2,3,6-tetrahydropyridine has been found to have a high affinity for the mu-opioid receptor, which is involved in the regulation of pain and mood.
Biochemical and Physiological Effects
4-Cyclopropyl-1-methyl-1,2,3,6-tetrahydropyridine has been shown to have a variety of biochemical and physiological effects. The compound has been found to reduce pain and inflammation in animal models. 4-Cyclopropyl-1-methyl-1,2,3,6-tetrahydropyridine has also been shown to have anticonvulsant effects, which may make it useful in the treatment of epilepsy. In addition, 4-Cyclopropyl-1-methyl-1,2,3,6-tetrahydropyridine has been found to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-Cyclopropyl-1-methyl-1,2,3,6-tetrahydropyridine is that it is a relatively simple compound to synthesize. This makes it a useful molecule for the study of pharmacological effects. However, one of the limitations of 4-Cyclopropyl-1-methyl-1,2,3,6-tetrahydropyridine is that its mechanism of action is not fully understood. This makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for the study of 4-Cyclopropyl-1-methyl-1,2,3,6-tetrahydropyridine. One area of research is to further investigate its mechanism of action. This may involve the use of molecular modeling techniques to predict the binding interactions between 4-Cyclopropyl-1-methyl-1,2,3,6-tetrahydropyridine and its receptors. Another area of research is to investigate the potential use of 4-Cyclopropyl-1-methyl-1,2,3,6-tetrahydropyridine in the treatment of neurodegenerative diseases such as Parkinson's disease. Finally, the development of new synthetic methods for 4-Cyclopropyl-1-methyl-1,2,3,6-tetrahydropyridine may allow for the production of analogs with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 4-Cyclopropyl-1-methyl-1,2,3,6-tetrahydropyridine can be achieved through a multistep process. One of the most common methods involves the reaction of cyclopropylmethylamine with acetaldehyde in the presence of a catalyst. The reaction produces a mixture of diastereomers, which can be separated through column chromatography. The desired product, 4-Cyclopropyl-1-methyl-1,2,3,6-tetrahydropyridine, can then be obtained through further purification steps.
Applications De Recherche Scientifique
4-Cyclopropyl-1-methyl-1,2,3,6-tetrahydropyridine has been studied extensively for its potential applications in the field of medicine. The compound has been found to have a variety of pharmacological effects, including analgesic, anti-inflammatory, and anticonvulsant properties. 4-Cyclopropyl-1-methyl-1,2,3,6-tetrahydropyridine has also been studied for its potential use in the treatment of Parkinson's disease.
Propriétés
Numéro CAS |
142798-26-3 |
|---|---|
Nom du produit |
4-Cyclopropyl-1-methyl-1,2,3,6-tetrahydropyridine |
Formule moléculaire |
C9H15N |
Poids moléculaire |
137.22 g/mol |
Nom IUPAC |
4-cyclopropyl-1-methyl-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C9H15N/c1-10-6-4-9(5-7-10)8-2-3-8/h4,8H,2-3,5-7H2,1H3 |
Clé InChI |
NLSPANXHFZMFDD-UHFFFAOYSA-N |
SMILES |
CN1CCC(=CC1)C2CC2 |
SMILES canonique |
CN1CCC(=CC1)C2CC2 |
Autres numéros CAS |
142798-26-3 |
Synonymes |
4-cyclopropyl-1-methyl-1,2,3,6-tetrahydropyridine CMe-THpy |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(6Ar,10aR)-1-[tert-butyl(dimethyl)silyl]oxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-9-yl]methanol](/img/structure/B136151.png)
![4-[(2-Fluoro-5-methoxyphenyl)methyl]piperidine](/img/structure/B136155.png)







![Decahydropyrazino[1,2-d][1,4]diazepine](/img/structure/B136175.png)

